molecular formula C7H13N3O2S B2573966 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide CAS No. 1248904-58-6

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B2573966
CAS No.: 1248904-58-6
M. Wt: 203.26
InChI Key: LFXLIDQYSGBBBW-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sulfonamide group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of halogenated pyrazoles or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropyl)-1h-pyrazole-3-sulfonamide
  • 1-(2-Methylpropyl)-1h-pyrazole-5-sulfonamide
  • 1-(2-Methylpropyl)-1h-pyrazole-4-carboxamide

Uniqueness

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6(2)4-10-5-7(3-9-10)13(8,11)12/h3,5-6H,4H2,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXLIDQYSGBBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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